molecular formula C18H17FN6O3 B6479441 1-[2-(4-fluorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898440-61-4

1-[2-(4-fluorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B6479441
CAS No.: 898440-61-4
M. Wt: 384.4 g/mol
InChI Key: AYQBOSLPKJUJMR-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a purine core, and a triazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O3/c1-10-8-24-14-15(22(2)18(28)23(3)16(14)27)20-17(24)25(21-10)9-13(26)11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQBOSLPKJUJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-fluorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a Friedel-Crafts acylation reaction.

    Condensation Reaction: The fluorophenyl intermediate is then subjected to a condensation reaction with a suitable purine derivative under controlled conditions.

    Cyclization: The final step involves the cyclization of the intermediate product to form the triazine ring, resulting in the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxidation of the methyl groups can yield oxo derivatives.

    Reduction Products: Reduction of the carbonyl group results in hydroxyl derivatives.

    Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-fluorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.

Comparison with Similar Compounds

  • 1-[2-(4-chlorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • 1-[2-(4-bromophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • 1-[2-(4-methylphenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Uniqueness: 1-[2-(4-fluorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability compared to its analogs with different substituents.

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